2-Bromothioanisole

Catalog No.
S568339
CAS No.
19614-16-5
M.F
C7H7BrS
M. Wt
203.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromothioanisole

CAS Number

19614-16-5

Product Name

2-Bromothioanisole

IUPAC Name

1-bromo-2-methylsulfanylbenzene

Molecular Formula

C7H7BrS

Molecular Weight

203.1 g/mol

InChI

InChI=1S/C7H7BrS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

ALAQDUSTXPEHMH-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1Br

Synonyms

2-bromothioanisole, o-bromothioanisole

Canonical SMILES

CSC1=CC=CC=C1Br

The exact mass of the compound 2-Bromothioanisole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromothioanisole is a substituted organosulfur compound widely used as a building block in organic synthesis. Its chemical identity is defined by the ortho-relationship of the bromo and methylthio substituents on the benzene ring. This specific arrangement creates distinct steric and electronic properties compared to its isomers, making it a crucial precursor for the synthesis of certain sulfur-containing heterocycles, organometallic ligands, and electroactive materials where precise regiochemistry is a critical determinant of the final product's structure and function. [REFS-1, REFS-2]

Substituting 2-Bromothioanisole with its meta or para isomers (3- or 4-Bromothioanisole) or other aryl halides often leads to process failure or entirely different products. The ortho-position of the methylthio group is essential for intramolecular cyclization reactions to form heterocycles like benzothiophenes, a pathway that is sterically impossible for the other isomers. [1]. Furthermore, the proximity of the sulfur atom to the C-Br bond significantly modulates its electrochemical reduction potential, a critical factor in electrosynthesis and materials science that is not replicated by the distant arrangement in 4-bromothioanisole. [2]. Therefore, selection is dictated by the required reaction pathway and target molecular architecture, not just the presence of bromo and methylthio groups on the ring.

Precursor Suitability: Essential for High-Yield Benzothiophene Synthesis via Intramolecular Cyclization

The ortho-arrangement of the bromo and methylthio groups (or their derivatives) is a structural requirement for intramolecular cyclization to form benzo[b]thiophenes, a common scaffold in pharmaceuticals. For example, o-alkynyl thioanisoles, readily prepared from 2-bromothioanisole, undergo electrophilic cyclization to furnish the corresponding benzo[b]thiophene in excellent yields (e.g., 99%). [1]. In contrast, 3- and 4-bromothioanisole cannot serve as precursors for this direct cyclization pathway due to the prohibitive distance between the reactive centers.

Evidence DimensionSuitability for Intramolecular Cyclization Yielding Benzo[b]thiophenes
Target Compound DataEnables reaction pathway with reported yields up to 99% for derived substrates.
Comparator Or Baseline3- and 4-Bromothioanisole: Reaction pathway is sterically impossible.
Quantified DifferenceQualitatively enables a high-yield synthetic route unavailable to its isomers.
ConditionsElectrophilic cyclization of o-alkynyl thioanisole with dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt in dichloromethane at room temperature. [<a href="https://www.mdpi.com/1420-3049/27/8/2568" target="_blank">1</a>]

For any synthesis targeting benzo[b]thiophenes via intramolecular cyclization, 2-bromothioanisole is the required regioisomeric precursor, making its isomers unsuitable.

Electrochemical Behavior: Facilitated C-Br Bond Cleavage due to Ortho-Sulfur Interaction

Comparative studies on the electroreduction of bromo-aromatics show that a heteroatom like sulfur significantly promotes the cleavage of the C-Br bond, acting as an 'adsorption auxiliary' on catalytic electrodes. [1]. The study highlights that this catalytic effect is highly dependent on the relative position of the sulfur atom and the bromine. For 2-bromothioanisole, the ortho-sulfur atom is positioned to provide maximum electronic and adsorptive assistance for C-Br bond reduction, an effect that is substantially diminished in 4-bromothioanisole where the sulfur is electronically and spatially distant.

Evidence DimensionElectrocatalytic C-Br Bond Cleavage
Target Compound DataOrtho-sulfur atom provides significant electronic and adsorptive promotion of C-Br bond reduction.
Comparator Or Baseline4-Bromothioanisole: Sulfur atom is distant, resulting in a significantly weaker promotional effect.
Quantified DifferenceQualitative but mechanistically distinct; the ortho-isomer benefits from a through-space interaction that facilitates bond cleavage at the electrode surface.
ConditionsVoltammetric investigation on gold (Au) and silver (Ag) electrodes in aprotic solvent. [<a href="https://www.sciencedirect.com/science/article/pii/S001346861400840X" target="_blank">1</a>]

This makes 2-bromothioanisole the preferred isomer for electrosynthesis or the design of electroactive polymers where selective, lower-potential C-Br bond activation is required.

Precursor Suitability: Key Building Block for Thianthrene-Based C-H Functionalization Reagents

2-Bromothioanisole serves as a precursor for thianthrene and its derivatives, which are gaining significant use as reagents for the C-H functionalization of arenes. [1]. The synthesis of the core thianthrene structure often relies on precursors with an ortho-halo-thioether motif. This specific substitution pattern is necessary to construct the dibenzo[b,e][1,4]dithiine ring system. For example, aryl thianthrenium salts, prepared from thianthrene, are effective for palladium-catalyzed coupling reactions. [2]. The isomers of 2-bromothioanisole are not suitable starting materials for the direct synthesis of this reagent class.

Evidence DimensionSuitability as a Precursor for Thianthrene Synthesis
Target Compound DataPossesses the required ortho-bromo-thioether motif for building the thianthrene core.
Comparator Or Baseline3- and 4-Bromothioanisole: Lack the necessary ortho-substituent arrangement for this specific heterocyclic synthesis.
Quantified DifferenceEnables access to a class of advanced C-H functionalization reagents.
ConditionsSynthesis of aryl thianthrenium salts for subsequent C-H functionalization reactions.

Procurement of 2-bromothioanisole is necessary for research and development focused on creating advanced thianthrene-based reagents for late-stage functionalization.

Regiocontrolled Synthesis of Substituted Benzothiophenes

Where the target molecule is a benzo[b]thiophene derivative for applications in medicinal chemistry or organic electronics, 2-bromothioanisole is the correct choice. Its unique ortho-geometry is required for subsequent intramolecular cyclization strategies, ensuring the desired heterocyclic core is formed efficiently. [1]

Development of Electroactive Materials with Tuned Redox Properties

In the synthesis of electroactive polymers or molecules where selective dehalogenation is triggered by an electrical potential, 2-bromothioanisole is the superior precursor over its isomers. The ortho-sulfur atom facilitates C-Br bond cleavage, allowing for more controlled electrochemical reactions. [2]

Synthesis of Thianthrene-Based Reagents for C-H Functionalization

For workflows focused on creating advanced synthetic tools, such as S-aryl thianthrenium salts for late-stage C-H functionalization, 2-bromothioanisole serves as an essential starting material. Its structure is required to build the core of these powerful reagents. [3]

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19614-16-5

Wikipedia

2-Bromothioanisole

Dates

Last modified: 08-15-2023
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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